2-Bromo-6-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-nitrobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom at the second position, a nitro group at the sixth position, and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitrobenzenesulfonamide typically involves the nitration of 2-bromobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-Bromobenzenesulfonamide} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Amino-6-nitrobenzenesulfonamide.
Oxidation: 2-Bromo-6-nitrobenzenesulfonic acid.
Scientific Research Applications
2-Bromo-6-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its inhibitory effects on enzymes like carbonic anhydrase, which is relevant in cancer research.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like carbonic anhydrase by binding to the active site and blocking its activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2-Nitrobenzenesulfonamide: Lacks the bromine atom but shares similar chemical properties.
4-Bromo-2-nitrobenzenesulfonamide: Has the bromine atom at a different position, leading to different reactivity.
2-Bromo-4-nitrobenzenesulfonamide: Similar structure but with the nitro group at a different position.
Uniqueness: 2-Bromo-6-nitrobenzenesulfonamide is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups (bromine and nitro) on the benzene ring makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
2-bromo-6-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJYAUUOJYAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.